Quinazoline, 2,4-bis(methylthio)-
Overview
Description
Quinazoline, 2,4-bis(methylthio)- is a derivative of quinazoline, a heterocyclic compound containing two nitrogen atoms in its structure. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . The addition of methylthio groups at the 2 and 4 positions of the quinazoline ring enhances its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline, 2,4-bis(methylthio)- typically involves the introduction of methylthio groups to the quinazoline core. One common method is the reaction of 2,4-dichloroquinazoline with sodium methylthiolate under reflux conditions. This reaction results in the substitution of chlorine atoms with methylthio groups, yielding quinazoline, 2,4-bis(methylthio)- .
Industrial Production Methods
Industrial production of quinazoline, 2,4-bis(methylthio)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Quinazoline, 2,4-bis(methylthio)- undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline ring can be reduced to dihydroquinazoline derivatives using reducing agents like sodium borohydride.
Substitution: The methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methylthiolate, alkyl halides.
Major Products Formed
Oxidation: Quinazoline, 2,4-bis(methylsulfoxide)-, Quinazoline, 2,4-bis(methylsulfone)-.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various quinazoline derivatives with different functional groups.
Scientific Research Applications
Quinazoline, 2,4-bis(methylthio)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential therapeutic applications.
Biology: Studied for its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of quinazoline, 2,4-bis(methylthio)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. By inhibiting these enzymes, quinazoline, 2,4-bis(methylthio)- can disrupt cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- Quinazoline
- Quinazoline, 2-methylthio-
- Quinazoline, 4-methylthio-
Uniqueness
Quinazoline, 2,4-bis(methylthio)- is unique due to the presence of two methylthio groups at the 2 and 4 positions of the quinazoline ring. This structural modification enhances its chemical stability and biological activity compared to other quinazoline derivatives. The dual methylthio substitution also provides additional sites for further chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
2,4-bis(methylsulfanyl)quinazoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2/c1-13-9-7-5-3-4-6-8(7)11-10(12-9)14-2/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTISACKWPCLLCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC2=CC=CC=C21)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449687 | |
Record name | Quinazoline, 2,4-bis(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
48141-61-3 | |
Record name | Quinazoline, 2,4-bis(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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